molecular formula C18H17N3O4S3 B2556597 Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 905681-07-4

Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2556597
M. Wt: 435.53
InChI Key: XOACRXKDPDDFKK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, an oxadiazole ring, and a carboxylate ester . Thiophene is a five-membered ring with one sulfur atom . Oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom. The carboxylate ester group is a carbonyl (a carbon double-bonded to an oxygen) adjacent to an ether (a carbon-oxygen-carbon linkage) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the thiophene ring is known to undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to "Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" have been synthesized and evaluated for their potential biological activities. For instance, derivatives of benzo[b]thiophene have been synthesized and shown to possess potent anti-inflammatory activity. Such compounds are designed through chemical reactions that introduce various functional groups, which can significantly alter their biological activities (Radwan, Shehab, & El-Shenawy, 2009).

Antimicrobial and Antitumor Properties

Researchers have also focused on synthesizing compounds with thiophene and benzo[b]thiophene moieties to explore their antimicrobial and antitumor properties. Novel synthesis routes have led to the creation of polyfunctionally substituted heterocyclic compounds derived from related precursors, demonstrating high inhibitory effects against various cancer cell lines in vitro. This highlights the potential of such compounds in the development of new therapeutic agents with antiproliferative activity (Shams, Mohareb, Helal, & Mahmoud, 2010).

Heterocyclic Synthesis and Chemical Diversity

The compound's structural complexity allows for heterocyclic synthesis, contributing to chemical diversity. For example, derivatives have been used as precursors in reactions yielding a variety of heterocyclic compounds, showcasing the versatility of these molecules in synthesizing new chemical entities with potential biological or material applications. This diversity in synthetic pathways underscores the compound's utility in facilitating the discovery of novel heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Future Directions

Thiophene derivatives are a focus of ongoing research due to their wide range of potential applications, particularly in medicinal chemistry . Future research may explore new synthesis methods, potential uses, and safety implications of these compounds.

properties

IUPAC Name

methyl 2-[[2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S3/c1-24-17(23)14-10-5-2-3-6-11(10)28-16(14)19-13(22)9-27-18-21-20-15(25-18)12-7-4-8-26-12/h4,7-8H,2-3,5-6,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOACRXKDPDDFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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